molecular formula C19H18N2O4 B4565736 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide

Cat. No.: B4565736
M. Wt: 338.4 g/mol
InChI Key: JJMQUTGJXHVJJP-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a methoxypropyl chain, and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide typically involves multiple steps, starting with the preparation of the isoindoline-1,3-dione core. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The resulting isoindoline-1,3-dione is then subjected to further reactions to introduce the benzamide and methoxypropyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzamide and methoxypropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: The compound can be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and isoindoline-1,3-dione analogs. Examples include:

  • N-(3-methoxypropyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
  • 4-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxyethyl)benzamide

Uniqueness

What sets 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-25-12-4-11-20-17(22)13-7-9-14(10-8-13)21-18(23)15-5-2-3-6-16(15)19(21)24/h2-3,5-10H,4,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQUTGJXHVJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxypropyl)benzamide

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